molecular formula C6H4ClF2NO B11788337 6-Chloro-4-(difluoromethyl)pyridin-2-ol

6-Chloro-4-(difluoromethyl)pyridin-2-ol

Cat. No.: B11788337
M. Wt: 179.55 g/mol
InChI Key: CYZFRVJTWMFWRA-UHFFFAOYSA-N
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Description

6-Chloro-4-(difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H4ClF2NO. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(difluoromethyl)pyridin-2-ol can be achieved through several methods. One common approach involves the reaction of 6-chloro-2-pyridinol with difluoromethylating agents under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(difluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-(difluoromethyl)pyridin-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

6-Chloro-4-(difluoromethyl)pyridin-2-ol is unique due to the presence of both chloro and difluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity compared to its trifluoromethyl analogs .

Properties

Molecular Formula

C6H4ClF2NO

Molecular Weight

179.55 g/mol

IUPAC Name

6-chloro-4-(difluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H4ClF2NO/c7-4-1-3(6(8)9)2-5(11)10-4/h1-2,6H,(H,10,11)

InChI Key

CYZFRVJTWMFWRA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Cl)C(F)F

Origin of Product

United States

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